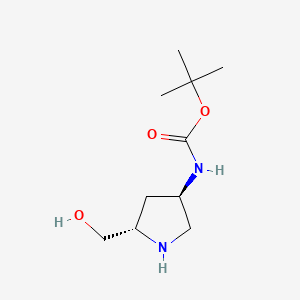

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYPGXBZFDWCPC-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate: A Keystone Chiral Building Block for Drug Discovery

Executive Summary: Chiral molecules are fundamental to modern pharmaceutical development, dictating the efficacy, safety, and metabolic profile of therapeutics. Among the vast array of chiral building blocks, substituted pyrrolidines are of paramount importance, forming the core scaffold of numerous clinically successful drugs. This technical guide provides an in-depth analysis of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, a highly valuable bifunctional intermediate. We will explore its chemical identity, stereocontrolled synthesis, analytical characterization, and critical applications, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage this molecule's unique stereochemistry and functionality.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered pyrrolidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs and natural products.[1][2] Its prevalence is not coincidental but is rooted in a combination of advantageous physicochemical properties:

-

Three-Dimensionality (3D) Character: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for a precise spatial arrangement of substituents. This increased three-dimensional coverage, often described by a high fraction of sp³ carbons (Fsp³), is strongly correlated with improved clinical success rates, as it enables more specific and complex interactions with biological targets like enzymes and receptors.[2]

-

Stereochemical Richness: The potential for multiple stereocenters on the pyrrolidine ring provides a powerful tool for exploring pharmacophore space. The precise orientation of functional groups, as dictated by the stereochemistry, can dramatically influence binding affinity, selectivity, and pharmacological activity.[2]

-

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. This, along with its overall polarity, often imparts favorable solubility and pharmacokinetic properties to the parent molecule.

This compound embodies these advantages. It presents two defined stereocenters in a trans configuration, a primary alcohol for further functionalization, and a Boc-protected amine, which allows for orthogonal chemical strategies. This makes it an ideal starting point for the synthesis of complex molecules where precise stereocontrol is non-negotiable.[3][4]

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of reproducible science. The key identifiers and properties of the title compound are summarized below. Note that while the CAS number for the free base of the (3R,5S)-isomer is not consistently reported across major databases, its hydrochloride salt is well-documented.[5] For clarity, identifiers for common stereoisomers are also provided.

Table 1: Core Compound Identification

| Identifier | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 1217636-72-0 (Hydrochloride Salt) | [5] |

| Related CAS | 663948-85-4 ((3S,5S)-isomer); 1070295-74-7 ((3S,5R)-isomer) | [6][7] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [6] |

| Molecular Weight | 216.28 g/mol | [6] |

| IUPAC Name | tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate | N/A |

| SMILES | CC(C)(C)OC(=O)N[C@H]1CCO | N/A |

| InChI Key | (Specific to stereoisomer, e.g., DWYPGXBZFDWCPC-YUMQZZPRSA-N for 3S,5S) | [8] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white solid or oil (Isomer dependent) | N/A |

| Boiling Point | ~351.4 °C at 760 mmHg (Predicted for isomers) | [9] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. | N/A |

| Storage | 2-8°C or Room Temperature, under inert atmosphere, sealed, dry. | [6][9][10] |

Synthesis and Stereocontrol: The Art of Precision

The synthesis of enantiomerically pure pyrrolidines is a central challenge in organic chemistry. The strategy for producing the (3R,5S) isomer relies on establishing two stereocenters in a specific trans relationship. Common approaches fall into two categories: functionalization of a pre-existing chiral ring or de novo synthesis via asymmetric cyclization.[11]

A highly effective and common strategy begins with a readily available chiral starting material, such as (S)-pyroglutamic acid, which is derived from L-glutamic acid. This "chiral pool" approach leverages a naturally occurring stereocenter to direct the formation of subsequent stereocenters.

Representative Synthetic Workflow

The causality behind this workflow is critical. Starting with (S)-pyroglutamic acid locks in the C5 stereochemistry. The subsequent steps are designed to introduce the C3 amine with the correct (R) configuration.

Caption: Plausible synthetic workflow from the chiral pool.

Key Experimental Considerations & Protocol

Protocol: Synthesis via (S)-Pyroglutamic Acid Derivative

-

Step 1: Protection & Activation: The synthesis begins by protecting the nitrogen of methyl (S)-pyroglutamate with a tert-butoxycarbonyl (Boc) group. This is crucial for two reasons: it prevents unwanted side reactions at the nitrogen and its steric bulk can help direct the stereochemistry of subsequent reactions.

-

Procedure: To a solution of Methyl (S)-pyroglutamate in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). Stir at room temperature until TLC analysis indicates complete consumption of the starting material.

-

-

Step 2: Introduction of the Nitrogen Moiety at C3: An azide group is introduced at the C3 position. This is typically achieved by deprotonating the α-carbon to the ketone with a strong base like Lithium diisopropylamide (LDA) at low temperature (-78 °C) followed by quenching with an azide source like trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide). The choice of a non-nucleophilic base is critical to avoid addition to the ester.

-

Step 3 & 4: Stereoselective Reduction and Purification: The ketone at C2 and the ester at C5 must be reduced. A key challenge is controlling the diastereoselectivity. Reduction of the intermediate ketone can lead to a mixture of cis and trans alcohols. A careful choice of reducing agent (e.g., sodium borohydride for the ketone, followed by a more powerful agent like lithium aluminum hydride for the ester and azide) and subsequent chromatographic separation is required to isolate the desired (3R,5S) diastereomer.[12] The stereochemical outcome is dictated by the steric approach of the hydride reagent, which is influenced by the pre-existing stereocenter and the N-Boc group.

-

Step 5: Final Protection: If the reduction step also removes the N-Boc group, or if the azide was reduced to a primary amine, a final selective protection step is needed. The primary amine at C3 is more nucleophilic than the secondary amine in the ring, but careful control of stoichiometry (using slightly less than one equivalent of Boc₂O) or pH can favor the protection of the exocyclic amine, yielding the final product.

This self-validating protocol relies on standard characterization at each step (NMR, MS) to confirm the structure and stereochemical integrity of the intermediates before proceeding.

Analytical Characterization

Rigorous analytical confirmation is essential to verify the structure and stereochemical purity of the final compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a characteristic singlet at ~1.4 ppm integrating to 9 protons for the tert-butyl group of the Boc protector. The protons of the pyrrolidine ring will appear as complex multiplets between ~1.5-4.0 ppm. The two protons of the hydroxymethyl group (-CH₂OH) will also be in this region, often showing diastereotopicity.

-

¹³C NMR: Expect the quaternary and methyl carbons of the Boc group at ~80 ppm and ~28 ppm, respectively. The five carbons of the pyrrolidine ring and the hydroxymethyl group will appear between ~30-70 ppm.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a clear protonated molecular ion [M+H]⁺ at m/z 217.29.

-

Chiral High-Performance Liquid Chromatography (HPLC): The most critical analysis for this molecule is chiral HPLC. Using a suitable chiral stationary phase (e.g., Chiralpak® series), one can resolve the desired (3R,5S) enantiomer from any other stereoisomers, confirming its enantiomeric excess (e.e.) and diastereomeric purity.

Table 3: Expected Analytical Data Summary

| Technique | Expected Result |

| ¹H NMR | Singlet (~1.4 ppm, 9H); Multiplets (~1.5-4.0 ppm, 11H) |

| ¹³C NMR | Signals at ~28, ~80 ppm (Boc); Multiple signals ~30-70 ppm (Ring+CH₂OH) |

| ESI-MS | [M+H]⁺ = 217.29 |

| Chiral HPLC | Single major peak corresponding to the desired stereoisomer. |

Applications in Drug Discovery and Development

This compound is not a therapeutic agent itself, but rather a high-value intermediate. Its bifunctional nature allows it to be incorporated into larger molecules through sequential, controlled reactions.[4][13]

-

The Free Amine: The Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the primary amine at the C3 position. This amine serves as a key nucleophilic handle for amide bond formation, reductive amination, or alkylation to connect the pyrrolidine core to other parts of the target drug molecule.

-

The Hydroxyl Group: The primary alcohol at the C5 position can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in ether or ester linkages.

This dual functionality, combined with the fixed stereochemistry, makes it a powerful building block for constructing complex drug candidates, particularly in areas like:

-

Antiviral Agents: Many antiviral drugs, including those targeting hepatitis C virus (HCV) protease, utilize proline-like scaffolds.

-

Anticancer Agents: The pyrrolidine motif is found in numerous kinase inhibitors and compounds targeting protein-protein interactions.[2]

-

Central Nervous System (CNS) Drugs: The rigid, 3D structure of the pyrrolidine ring is ideal for interacting with specific receptor subtypes in the CNS.[4]

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Several anti-diabetic drugs feature substituted pyrrolidines that mimic the dipeptide substrate of the DPP-4 enzyme.[14]

Caption: Role as a bifunctional synthetic intermediate.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount.

-

Safety: While specific data for this isomer is limited, related aminopyrrolidines are classified as irritants. Assume the compound may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. For long-term stability, storage at low temperatures (2-8°C) is recommended.[6][9]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the creation of stereochemically complex and potent pharmaceutical agents. Its defined trans stereochemistry and orthogonal protecting groups provide chemists with a reliable and versatile platform for drug design and development. Understanding its synthesis, characterization, and strategic application is key to unlocking its full potential in the ongoing quest for novel therapeutics. The principles of stereocontrol and functional group compatibility discussed herein are central to modern medicinal chemistry and underscore the value of such precisely engineered building blocks.

References

-

Reyes-Rodriguez, G., et al. (2016). Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines. Chemical Communications, 52(11), 2330-2333. [Link]

-

Kazakova, A. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]

-

Organic Letters. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. [Link]

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954. [Link]

-

Sci-Hub. Diastereoselective Synthesis of 1,2,3,5-Tetrasubstituted Pyrrolidines. [Link]

-

MySkinRecipes. Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. [Link]

-

Iannuzzi, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6449. [Link]

-

Höfler, D., et al. (2015). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 80(4), 2228-2234. [Link]

-

MySkinRecipes. tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate. [Link]

- Google Patents.

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate [myskinrecipes.com]

- 5. parchem.com [parchem.com]

- 6. tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate - CAS:663948-85-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. tert-butyl (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate | 1070295-74-7 [chemicalbook.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate [myskinrecipes.com]

- 10. chemscene.com [chemscene.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. enamine.net [enamine.net]

The Strategic Role of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate in Modern Drug Discovery: A Technical Guide

For Immediate Release

A deep dive into the synthesis, properties, and application of a pivotal chiral building block in pharmaceutical development.

Abstract

This technical guide provides an in-depth analysis of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, a chiral heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The document outlines its chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores its critical role as a key intermediate in the synthesis of complex therapeutic agents, most notably the hepatitis C virus (HCV) protease inhibitor, Boceprevir. This guide emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its non-planar, five-membered heterocyclic structure allows for the precise spatial arrangement of substituents, enabling targeted interactions with biological macromolecules. The introduction of stereocenters into the pyrrolidine ring further enhances its utility, providing a three-dimensional diversity that is crucial for molecular recognition and biological activity.

This compound is a prime example of a highly functionalized, chiral pyrrolidine building block. Its specific stereochemistry, with a trans relationship between the hydroxymethyl group at C5 and the carbamate at C3, makes it a valuable precursor for the synthesis of complex, enantiomerically pure pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group on the amine offers stability and facilitates its integration into multi-step synthetic pathways.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in drug development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 663948-85-4 | [3][4] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [3] |

| Molecular Weight | 216.28 g/mol | [3] |

| Appearance | Solid (form may vary) | |

| Solubility | Soluble in water. | [5] |

| Storage | 4°C, protect from light. | [3] |

Stereoselective Synthesis: A Detailed Experimental Protocol

The synthesis of this compound with the desired stereochemistry is a critical process. While various methods for the synthesis of substituted pyrrolidines exist, a common and effective approach starts from the readily available chiral precursor, L-proline. The following protocol is a representative synthesis, emphasizing the rationale behind each step.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of the target molecule from L-proline.

Step-by-Step Methodology

A common synthetic route involves the protection of the pyrrolidine nitrogen followed by purification.

Procedure:

-

Boc Protection of L-proline: To a solution of L-proline in a suitable solvent such as dichloromethane, add triethylamine followed by di-tert-butyl dicarbonate ((Boc)₂O).[6] Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The Boc group protects the secondary amine of the proline, preventing unwanted side reactions in subsequent steps.

-

Work-up and Isolation of N-Boc-L-proline: The reaction mixture is then washed with an acidic aqueous solution (e.g., saturated citric acid) and brine.[6] The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield N-Boc-L-proline.[6]

-

Conversion to the Target Molecule: The resulting protected amino acid can then be subjected to a series of transformations, including esterification, reduction of the carboxylic acid to a primary alcohol, and stereoselective introduction of the second hydroxyl group followed by conversion to the carbamate. These multi-step sequences are often specific to the desired final product and may involve various reagents and conditions to achieve the correct stereochemistry.

Note: The detailed multi-step conversion from N-Boc-L-proline to the final product is complex and often proprietary. The general steps outlined provide a conceptual framework for the synthesis.

Application in Drug Discovery: The Case of Boceprevir

This compound is a crucial intermediate in the synthesis of Boceprevir, a first-generation protease inhibitor used in the treatment of chronic hepatitis C.[7][8] Boceprevir functions by inhibiting the HCV NS3/4A serine protease, an enzyme essential for viral replication.[9]

The (3R,5S)-stereochemistry of the pyrrolidine core in the intermediate is critical for the final drug's efficacy. This specific arrangement of substituents allows the molecule to fit precisely into the active site of the viral protease, leading to potent inhibition.

Role in the Synthesis of Boceprevir

The synthesis of Boceprevir is a complex, multi-step process. This compound serves as a key chiral building block that is incorporated into the final drug molecule. The hydroxymethyl group and the protected amine provide handles for further chemical modifications and coupling with other fragments of the Boceprevir molecule.

Mechanism of Action of Boceprevir

Sources

- 1. CN105330589A - Preparation method of boceprevir intermediate - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. chemscene.com [chemscene.com]

- 4. jk-sci.com [jk-sci.com]

- 5. PubChemLite - 1932565-83-7 (C10H18N2O4) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

- 7. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

An In-depth Technical Guide to Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Abstract

This technical guide provides a comprehensive examination of the (CAS No. 143302-31-0). As a pivotal chiral building block in modern medicinal chemistry, its distinct stereochemistry and bifunctional nature—a Boc-protected amine and a primary alcohol—offer significant synthetic versatility. This document is structured to serve as a foundational resource for researchers, chemists, and drug development professionals, detailing the compound's core characteristics, reactivity profile, analytical characterization protocols, and strategic utility in multi-step synthesis.

Introduction: A Strategically Designed Chiral Scaffold

This compound is a high-value heterocyclic intermediate. Its significance is rooted in its precisely defined three-dimensional structure. The pyrrolidine ring, a privileged scaffold in numerous FDA-approved drugs, is functionalized with two key groups at stereochemically defined positions ((3R,5S)).

The first is a secondary amine protected by a tert-butyloxycarbonyl (Boc) group. The choice of the Boc group is deliberate; it is exceptionally stable under a wide range of nucleophilic and basic conditions, yet can be selectively and cleanly removed under acidic conditions. This provides a robust, orthogonal handle for late-stage introduction of nitrogen-containing functionalities.

The second is a primary hydroxymethyl group, which serves as a versatile point for synthetic elaboration. It can be readily oxidized, esterified, or converted into a leaving group for nucleophilic displacement, enabling the construction of complex molecular architectures. The combination of these two functionalities on a chiral pyrrolidine core makes this compound an indispensable tool for the synthesis of enantiomerically pure pharmaceutical agents, where precise stereochemistry is critical for biological activity and safety.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties is essential for the effective handling, storage, and application of any chemical intermediate. The key properties for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate | N/A |

| CAS Number | 143302-31-0 | [1][2][3][4] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][2][3][4] |

| Molecular Weight | 216.28 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline powder or solid | [1] |

| Melting Point | 118 - 122 °C | [2] |

| Boiling Point | 353.1 ± 35.0 °C (Predicted) | [2] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 12.38 ± 0.70 (Predicted, most basic) | [2] |

| Solubility | Soluble in methanol, chloroform, and other polar organic solvents. | N/A |

Note: Predicted values are computationally derived and should be used as an estimate pending experimental verification.

Chemical Profile: Reactivity and Synthetic Strategy

The synthetic utility of this molecule is governed by the differential reactivity of its two primary functional groups. This orthogonality is the cornerstone of its application, allowing for a planned, stepwise elaboration of the scaffold without the need for complex protection-deprotection sequences.

Key Synthetic Transformations

Amine Deprotection: The Boc group is a quintessential acid-labile protecting group. Its removal is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. This process is mechanistically driven by the formation of a stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton. The resulting free secondary amine is a potent nucleophile, ready for subsequent reactions such as acylation, alkylation, or reductive amination.

Hydroxymethyl Group Modification: The primary alcohol offers a different set of reactive possibilities.

-

Oxidation: It can be selectively oxidized to the corresponding aldehyde using mild reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). Stronger oxidation conditions (e.g., Jones oxidation) will yield the carboxylic acid.

-

Esterification and Etherification: The alcohol readily undergoes esterification with carboxylic acids (via Fischer esterification or using coupling agents) or acid chlorides. It can also be converted to an ether, for example, through a Williamson ether synthesis by first deprotonating with a base like sodium hydride (NaH) followed by reaction with an alkyl halide.

-

Activation: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) by reaction with TsCl or MsCl, respectively. This activates the position for nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of functionalities.

Stability and Storage

This compound is a stable solid under standard atmospheric conditions. For long-term preservation of its chemical integrity, it should be stored in a tightly sealed container in a cool, dry environment, away from strong acids and oxidizing agents.

Experimental Protocols for Characterization

Validation of the structure and purity of the starting material is a critical, self-validating step in any synthetic campaign. The following are standard protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous fingerprint of the molecular structure.

Methodology:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Expected Spectral Features:

-

¹H NMR: A sharp singlet integrating to 9 protons around δ 1.45 ppm is characteristic of the tert-butyl group of the Boc protector. The protons on the pyrrolidine ring and the hydroxymethyl group will appear as a series of multiplets between δ 1.5 and 4.0 ppm. The NH proton of the carbamate will typically be a broad signal that may exchange with D₂O.

-

¹³C NMR: The spectrum will show a signal for the carbamate carbonyl carbon around δ 155 ppm. The quaternary and methyl carbons of the Boc group will appear near δ 80 ppm and δ 28 ppm, respectively. The five distinct carbons of the pyrrolidine ring and hydroxymethyl group will be visible in the aliphatic region (δ 30-70 ppm).

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire the spectrum in positive ion mode.

Expected Result: The primary ion observed will be the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 217.15, confirming the molecular weight of 216.28 g/mol .

Visualization of Synthetic Utility

The strategic value of this compound lies in its ability to serve as a branching point in a synthetic route, as depicted in the workflow below.

Caption: Orthogonal synthetic strategies enabled by this compound.

Conclusion

This compound is more than a mere chemical intermediate; it is a product of rational design for complex synthesis. Its combination of a stable, yet readily removable, protecting group with a versatile functional handle, all positioned on a stereochemically defined scaffold, provides chemists with a reliable and powerful tool. A comprehensive grasp of its properties and reactivity, as detailed in this guide, is fundamental to leveraging its full potential in the efficient and elegant synthesis of next-generation therapeutics.

References

-

Molport. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, a chiral building block of significant interest in pharmaceutical development. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and the precise determination of its stereochemistry is paramount to understanding its biological activity and ensuring the efficacy and safety of therapeutic agents derived from it[1]. This document outlines a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC) to unequivocally confirm the constitution, connectivity, and absolute stereochemistry of this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for each analytical choice, thereby ensuring a self-validating and robust characterization process.

Introduction: The Significance of Stereochemistry in Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in a multitude of biologically active compounds, including pharmaceuticals and natural products. The spatial arrangement of substituents on this five-membered ring profoundly influences its interaction with biological targets[1]. For this compound (Figure 1), the defined stereocenters at the C3 and C5 positions are critical. This diastereomer serves as a key intermediate in the synthesis of a wide range of bioactive molecules, from enzyme inhibitors to modulators of the central nervous system. Consequently, a rigorous and unambiguous structural verification is a non-negotiable prerequisite in any synthetic or drug discovery campaign.

Figure 1. Chemical Structure of this compound

-

Molecular Formula: C₁₀H₂₀N₂O₃

-

Molecular Weight: 216.28 g/mol

-

CAS Number: 663948-85-4

A Multi-pronged Approach to Structural Elucidation

The comprehensive characterization of this compound necessitates a synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation provides a high degree of confidence in the final assignment. The logical workflow for this elucidation is depicted in the following diagram.

Caption: Workflow for the comprehensive structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms[2]. A suite of 1D and 2D NMR experiments is required for a complete assignment of the proton (¹H) and carbon (¹³C) signals of this compound.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz | Integration | Assignment |

| ~4.0 | m | - | 1H | H3 |

| ~3.6 | m | - | 1H | H5 |

| ~3.5 | dd | ~11, ~4 | 1H | -CH₂-O (diastereotopic) |

| ~3.4 | dd | ~11, ~6 | 1H | -CH₂-O (diastereotopic) |

| ~3.2 | dd | ~12, ~7 | 1H | H2a |

| ~2.8 | dd | ~12, ~5 | 1H | H2b |

| ~2.0 | m | - | 1H | H4a |

| ~1.6 | m | - | 1H | H4b |

| 1.45 | s | - | 9H | -C(CH₃)₃ |

| - | br s | - | 1H | -OH |

| - | br s | - | 1H | -NH (carbamate) |

| - | br s | - | 1H | -NH (pyrrolidine) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~155.5 | C=O (carbamate) |

| ~79.5 | -C(CH₃)₃ |

| ~65.0 | -CH₂-O |

| ~58.0 | C5 |

| ~50.0 | C3 |

| ~45.0 | C2 |

| ~35.0 | C4 |

| 28.4 | -C(CH₃)₃ |

Experimental Protocols for NMR Spectroscopy

Objective: To acquire high-resolution 1D and 2D NMR spectra to confirm the chemical structure and stereochemistry.

Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide initial information on the number of distinct proton environments and their multiplicities.

-

¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR - COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing the connectivity of adjacent protons within the pyrrolidine ring and the hydroxymethyl side chain.

-

2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

-

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (like the carbamate carbonyl and the tertiary carbon of the Boc group) and for confirming the overall connectivity of the molecule.

-

2D NMR - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are pivotal for determining the relative stereochemistry. Through-space correlations between non-bonded protons provide evidence for their spatial proximity. For the (3R, 5S) stereoisomer, a key NOE is expected between the proton at C3 and the proton at C5, indicating their cis relationship on the pyrrolidine ring.

Caption: Expected 2D NMR correlations for structural assignment.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (ESI+)

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| m/z | Proposed Ion |

| 217.1547 | [M+H]⁺ |

| 239.1366 | [M+Na]⁺ |

| 161.1336 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 117.0917 | [M - Boc + H]⁺ (Loss of the Boc group) |

| 100.0913 | [Pyrrolidine ring fragment + H]⁺ |

| 57.0704 | [C₄H₉]⁺ (tert-butyl cation) |

The fragmentation of Boc-protected amines in ESI-MS is well-documented. A characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) is a strong indicator of the presence of this protecting group[3][4].

Experimental Protocol for Mass Spectrometry

Objective: To confirm the molecular weight and obtain a fragmentation pattern consistent with the proposed structure.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Tandem MS (MS/MS): To gain further structural information, perform a tandem mass spectrometry experiment by selecting the protonated molecular ion ([M+H]⁺) as the precursor and inducing fragmentation.

Chiral High-Performance Liquid Chromatography (HPLC): Assessing Stereochemical Purity

Chiral HPLC is an indispensable technique for determining the enantiomeric and diastereomeric purity of a chiral compound. For this compound, it is essential to confirm the absence of other stereoisomers.

Rationale for Method Selection

Direct chiral separation using a chiral stationary phase (CSP) is often the preferred method due to its simplicity and efficiency[1]. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including pyrrolidine derivatives.

Experimental Protocol for Chiral HPLC

Objective: To develop a method capable of separating the (3R,5S) diastereomer from other potential stereoisomers and to determine its stereochemical purity.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® series).

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve baseline separation.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits absorbance (e.g., ~210 nm for the carbamate chromophore).

-

Analysis:

-

Inject a sample of the synthesized and purified compound.

-

If available, inject standards of other stereoisomers to confirm their retention times relative to the desired (3R,5S) isomer.

-

Calculate the diastereomeric excess (d.e.) and/or enantiomeric excess (e.e.) based on the peak areas in the chromatogram.

-

Caption: General workflow for chiral HPLC analysis.

Conclusion

The structural elucidation of this compound requires a meticulous and integrated analytical approach. By combining the detailed connectivity and stereochemical information from advanced NMR techniques with the molecular weight and fragmentation data from mass spectrometry, and confirming the stereochemical purity with chiral HPLC, a complete and unambiguous structural assignment can be achieved. The protocols and predictive data presented in this guide provide a robust framework for researchers in the pharmaceutical and chemical sciences to confidently characterize this important chiral building block, ensuring the integrity and quality of their research and development endeavors.

References

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH. Available at: [Link]

-

Dynamic NMR studies of diastereomeric carbamates: implications toward the determination of relative configuration by NMR. ACS Publications. Available at: [Link]

-

Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

-

I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

An In-Depth Technical Guide to the Solubility of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, a key building block in contemporary drug discovery and development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with actionable experimental protocols. It is designed for researchers, chemists, and pharmaceutical scientists to facilitate the effective use of this compound. The guide offers a predicted solubility profile based on physicochemical properties, qualitative solubility observations from synthetic contexts, and a detailed, self-validating experimental workflow for precise solubility determination.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 663948-85-4) is a chiral pyrrolidine derivative that has emerged as a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its rigid, five-membered ring structure, combined with strategically placed functional groups—a Boc-protected amine, a primary alcohol, and a secondary amine within the ring—makes it an ideal scaffold for creating compounds with specific three-dimensional orientations essential for target binding.[3][4]

The successful application of this intermediate in multi-step syntheses is fundamentally dependent on its solubility in various organic solvents. Solubility dictates the choice of reaction media, influences reaction rates, and is paramount for developing effective purification strategies, such as crystallization and chromatography. An in-depth understanding of its solubility profile is therefore not merely a matter of physicochemical data collection but a critical step in process optimization and the scalable production of active pharmaceutical ingredients (APIs).

This guide addresses the current information gap by providing a foundational understanding of the factors governing the solubility of this molecule and equipping the research scientist with the tools to empirically determine this crucial parameter.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5] The key physicochemical properties of this compound offer significant insight into its expected solubility behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 663948-85-4 | [6][7] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [6] |

| Molecular Weight | 216.28 g/mol | [6] |

| Topological Polar Surface Area (TPSA) | 70.59 Ų | [6] |

| Predicted LogP (XLogP3) | 0.23 | [6] |

| Hydrogen Bond Donors | 3 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

The molecule possesses both polar and non-polar characteristics. The pyrrolidine ring and the tert-butyl group contribute to its non-polar nature. Conversely, the hydroxymethyl group (-CH₂OH), the carbamate linkage (-NHCOO-), and the secondary amine within the ring (-NH-) are polar and capable of forming hydrogen bonds.[6] The TPSA of 70.59 Ų indicates significant polarity, suggesting that the molecule will require polar solvents for effective solvation. The low predicted LogP value further supports its preference for more polar environments.

Based on these properties, a predicted solubility profile can be established:

-

High Solubility Predicted in:

-

Polar Protic Solvents: Such as methanol, ethanol, and isopropanol. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the molecule.

-

Polar Aprotic Solvents: Such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). These solvents can accept hydrogen bonds and possess high dielectric constants, which aid in dissolving polar compounds.

-

-

Moderate to Low Solubility Predicted in:

-

Less Polar Solvents: Such as ethyl acetate, dichloromethane (DCM), and acetone. While some interaction is possible, the overall polarity of these solvents may be insufficient to fully overcome the crystal lattice energy of the solid compound.

-

-

Very Low to Insoluble Predicted in:

-

Non-polar Solvents: Such as hexanes, heptane, and toluene. The significant polarity of the target molecule makes it unlikely to dissolve to any appreciable extent in these non-polar hydrocarbon solvents.

-

Qualitative Solubility Observations from Synthetic Procedures

While quantitative public data is scarce, an examination of synthetic and purification procedures involving Boc-protected amino alcohols provides qualitative insights into the solubility of this compound.[8] For instance, the use of specific solvent systems for reactions, extractions, and crystallizations implies certain solubility characteristics.

Table 2: Qualitative Solubility Inferences from Common Organic Synthesis Protocols

| Solvent System | Typical Use in Synthesis | Implied Solubility Characteristic |

| Methanol (MeOH) / Ethanol (EtOH) | Reaction solvent, dissolution for purification | Generally good solubility, especially at room and elevated temperatures. |

| Dichloromethane (DCM) | Reaction solvent, extraction | Moderate to good solubility. |

| Ethyl Acetate (EtOAc) | Extraction, chromatography eluent, crystallization | Moderate solubility at room temperature, good solubility at elevated temperatures. Often used as a crystallization solvent with a non-polar anti-solvent. |

| Hexanes / Heptane | Anti-solvent for crystallization, chromatography eluent component | Very low to negligible solubility. Used to induce precipitation from more polar solvents like ethyl acetate. |

| Tetrahydrofuran (THF) | Reaction solvent for Boc-protection | Good solubility.[9] |

These qualitative observations align with the predicted solubility profile and provide a practical starting point for solvent selection in experimental work. For example, a common strategy for crystallizing moderately polar compounds is to dissolve them in a "good" solvent (like ethyl acetate or methanol) at an elevated temperature and then slowly add a "poor" solvent (like heptane or hexanes) to induce precipitation as the solution cools.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise and reliable solubility data, an empirical determination is essential. The "gold standard" for measuring thermodynamic (or equilibrium) solubility is the shake-flask method proposed by Higuchi and Connors.[10] This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of the compound's solubility in a specific solvent at a given temperature.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.[10][11]

Detailed Step-by-Step Methodology

-

Preparation of Materials:

-

Ensure the this compound is of high purity (≥97%).[12] The presence of impurities can significantly affect solubility measurements.

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

Calibrate all analytical equipment, including the analytical balance and the temperature-controlled shaker.

-

-

Sample Preparation:

-

Accurately weigh an amount of the compound that is in clear excess of its expected solubility and add it to a series of glass vials (e.g., 4 mL vials with screw caps). A typical starting point is to add 10-20 mg of the compound.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period. A 24-hour period is often sufficient to reach equilibrium, but for some compounds, 48 to 72 hours may be necessary.[10] It is advisable to run a time-to-equilibrium study by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved microparticles. This step is critical to avoid artificially high concentration readings.

-

-

Analysis of Solute Concentration:

-

Immediately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of the diluted sample using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.

-

HPLC Method Development: A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point. The detection wavelength should be chosen based on the UV absorbance profile of the compound.

-

Calibration: Prepare a series of calibration standards of known concentrations and generate a calibration curve to accurately quantify the concentration of the test samples.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Self-Validating System and Trustworthiness

The protocol incorporates several self-validating checks to ensure the trustworthiness of the results:

-

Confirmation of Excess Solid: Visually confirm the presence of undissolved solid in each vial at the end of the equilibration period.

-

Equilibrium Confirmation: As mentioned, perform a time-to-equilibrium study to ensure that the measured concentration is stable over time.

-

Reproducibility: Conduct the experiment in triplicate for each solvent to assess the precision of the results.

-

Purity of Materials: The use of high-purity solute and solvents minimizes the influence of extraneous variables.[11]

Visualizations

Logical Relationship of Factors Influencing Solubility

The following diagram illustrates the key factors that determine the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

References

- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.

- I. V. S. V. Kumar, G. M. Reddy, M. K. Kumar, S. S. Kumar, M. M. Reddy, P. P. Reddy, M. K. Kumar, S. K. G. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6549.

- BenchChem. (n.d.). Physicochemical Properties of 4-(Pyrrolidin-2-yl)pyrimidine: A Technical Guide.

- Corrigan, O. I., & Ledwidge, M. T. (1998). Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac. International Journal of Pharmaceutics, 173(1-2), 195-205.

- Stryjecka, M., Kiełbasa, K., & Kaczor, A. A. (2021). Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. Molecules, 26(16), 4991.

- BenchChem. (n.d.). A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Jouyban, A. (2010).

- Apley, M., Crist, G. B., Fellner, V., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.

- Choudhary, A. (2011, June 12). Determination of Solubility in Pharmaceuticals. Pharmaguideline.

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- TCI America. (n.d.). tert-butyl N-[(3S, 5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate, min 97%, 500 mg.

- Achmem. (n.d.). tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate.

- A2B Chem. (n.d.). 1070295-74-7 | tert-Butyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate.

- Parchem. (n.d.). Tert-Butyl ((3R,5S)-5-(Hydroxymethyl)Pyrrolidin-3-Yl)Carbamate Hydrochloride.

- Gentaur. (n.d.). tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate 250mg.

- LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Chemistry LibreTexts.

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

- MySkinRecipes. (n.d.). Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate.

- ChemScene. (n.d.). tert-Butyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate.

- J&K Scientific. (n.d.). tert-Butyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- ChemicalBook. (2022, August 26). tert-butyl (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate.

- Toronto Research Chemicals. (n.d.). tert-butyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate.

- Sunway Pharm Ltd. (n.d.). tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate.

- iChemical. (n.d.). 5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride, CAS No. 1217636-72-0.

- ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. (Doctoral dissertation).

- BLDpharm. (n.d.). 122536-77-0|(R)-tert-Butyl pyrrolidin-3-ylcarbamate.

- LGC Standards. (n.d.). tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate.

Sources

- 1. tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate - CAS:663948-85-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate [myskinrecipes.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. calpaclab.com [calpaclab.com]

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate molecular weight

An In-depth Technical Guide: Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral building block of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, spectroscopic profile, standard synthetic and purification protocols, and critical applications. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering both foundational data and practical insights into the utilization of this versatile molecule.

Core Molecular and Physicochemical Properties

This compound is a bifunctional molecule featuring a pyrrolidine scaffold, a primary alcohol, and a Boc-protected amine. This specific stereochemistry makes it a valuable chiral intermediate for synthesizing enantiomerically pure pharmaceutical compounds.[1]

Compound Identification

| Identifier | Value |

| IUPAC Name | tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate |

| Molecular Formula | C₁₀H₂₀N₂O₃[2][3][4] |

| Molecular Weight | 216.28 g/mol [3][4][5] |

| CAS Number | 1070295-74-7 (for the (3S,5R) isomer)[5][6] |

| Canonical SMILES | CC(C)(C)OC(=O)N[C@H]1CCO |

Note: The CAS number provided is for the closely related (3S,5R) stereoisomer, as a specific number for the (3R,5S) isomer is less commonly cited. Researchers should verify the identity of their specific material.

Physical and Chemical Data

The stability and solubility of this compound are critical for its use in synthetic chemistry.

| Property | Value / Description | Source(s) |

| Appearance | White to off-white solid | General knowledge |

| Purity | Typically ≥97% | [2][3] |

| Boiling Point | ~351.4 °C at 760 mmHg (Predicted for isomer) | [7] |

| Storage Conditions | Store at 2-8°C, sealed, dry, and protected from light | [7] |

| Topological Polar Surface Area (TPSA) | 70.59 Ų (Predicted for isomer) | [3] |

| LogP | 0.2339 (Predicted for isomer) | [3] |

Molecular Structure and Spectroscopic Profile

Verifying the structural integrity and purity of this compound is essential before its use in any synthetic protocol. Standard analytical techniques include NMR spectroscopy and mass spectrometry.

Caption: 2D structure of this compound.

Disclaimer: The following spectroscopic data is representative and based on closely related isomers.[8] It serves as a reference and should be confirmed experimentally for the specific (3R,5S) stereoisomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Protons | ~3.8 | Multiplet | -CH-OH |

| Protons | ~3.7 | Multiplet | -CH₂-O |

| Protons | ~3.3 | Multiplet | -N-CH₂- |

| Protons | ~1.8 - 2.0 | Multiplet | Pyrrolidine -CH₂- |

| Protons | ~1.45 | Singlet | -C(CH₃)₃ |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Carbonyl | ~155.0 | C=O (carbamate) |

| Quaternary | ~79.5 | -C(CH₃)₃ |

| Methylene | ~65.0 | -CH₂-OH |

| Methine/Methylene | ~45-60 | Pyrrolidine Ring Carbons |

| Methyl | ~28.5 | -C(CH₃)₃ |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

| Technique | Ion | Calculated m/z | Observed m/z |

| ESI-HRMS | [M+H]⁺ | 217.1547 | Typically within 5 ppm |

| ESI-HRMS | [M+Na]⁺ | 239.1366 | Typically within 5 ppm |

Synthesis and Purification Protocol

The most common synthesis of this molecule involves the selective protection of the amine group of the parent di-functional pyrrolidine. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[9]

Rationale for Boc Protection

In multi-step organic synthesis, protecting functional groups is a critical strategy. The amine on the pyrrolidine ring is a nucleophile and a base, which could interfere with subsequent reactions. The Boc group masks this reactivity, allowing for selective modification of other parts of the molecule, such as the hydroxyl group. Its removal late in a synthetic sequence regenerates the amine, ready for further coupling or modification.

General Experimental Protocol: Boc Protection

This protocol describes a standard method for protecting the parent amine with di-tert-butyl dicarbonate (Boc₂O).

-

Dissolution: Dissolve the starting amine, (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-amine, in a suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen, Argon).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to moderate the exothermic reaction.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) to the stirred solution, either as a solid or dissolved in a small amount of the reaction solvent.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in a water-immiscible organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), water, and brine to remove unreacted reagents and byproducts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material using flash column chromatography on silica gel to obtain the final product with high purity.

Caption: General workflow for the synthesis and purification of the title compound.

Applications in Drug Discovery and Development

The unique stereochemistry and bifunctional nature of this compound make it a highly valuable building block.[8]

-

Chiral Intermediate: It serves as a key starting material for complex, enantiomerically pure molecules.[1] This is critical for ensuring target specificity and reducing off-target effects in drug candidates.

-

Scaffold for Bioactive Molecules: The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds.[10] This building block provides a ready-made, correctly functionalized core for library synthesis.

-

Protein Degraders: This molecule is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related modalities that are at the forefront of modern drug discovery.[2] The hydroxyl and protected amine groups serve as handles for linking to target-binding and E3 ligase-binding moieties.

-

Therapeutic Targets: It has been used in the development of compounds targeting a range of diseases, including neurological disorders, central nervous system ailments, and cardiovascular diseases.

Caption: The role of the title compound in the drug discovery pipeline.

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is mandatory when working with this or any chemical reagent.

Personal Protective Equipment (PPE)

| Protection | Requirement |

| Eye Protection | Wear safety glasses with side shields or goggles.[11] |

| Hand Protection | Wear compatible protective gloves (e.g., Nitrile rubber).[11] |

| Skin/Body | Wear a lab coat or long-sleeved clothing.[11] |

Handling and Storage Guidelines

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[12][13] Avoid generating dust.[11] Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke when using this product.[11][13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][13] Store at the recommended temperature of 2-8°C for long-term stability.[7]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[11][14]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[11]

-

Skin Contact: Wash off immediately with soap and plenty of water.[12]

-

Ingestion: Clean mouth with water and drink plenty of water afterward.[11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[11]

In all cases of significant exposure or if symptoms persist, seek medical attention.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the advancement of medicinal chemistry. Its well-defined stereochemistry, coupled with orthogonal protecting groups, provides a reliable and versatile starting point for the synthesis of complex molecular architectures. For researchers in drug discovery, a thorough understanding of its properties, handling, and synthetic utility is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate . MySkinRecipes. [Link]

-

Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate . MySkinRecipes. [Link]

-

Tert-butyl ((3r,5s)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl)carbamate . PubChemLite. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . MDPI. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester . Organic Syntheses. [Link]

Sources

- 1. tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemscene.com [chemscene.com]

- 4. tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate - CAS:663948-85-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. tert-butyl (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate | 1070295-74-7 [chemicalbook.com]

- 6. tert-butyl (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate | 1070295-74-7 [m.chemicalbook.com]

- 7. Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate [myskinrecipes.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. chemicalbook.com [chemicalbook.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide on the Safe Handling of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate (CAS No. 143301-02-0, though some vendors cite other CAS numbers such as 663948-85-4 for similar stereoisomers).[1][2][3] As a crucial building block in pharmaceutical synthesis, particularly in the development of novel therapeutics, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[4] This document outlines the chemical and physical properties, hazard identification, risk mitigation strategies, and emergency procedures, offering a self-validating system for its safe management in a research and development setting.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a chiral synthetic building block of significant interest in medicinal chemistry. Its pyrrolidine core, functionalized with a hydroxymethyl and a Boc-protected amine group, makes it a versatile intermediate for the synthesis of complex bioactive molecules.[4] Its stereospecificity is crucial for interacting with biological targets, making its proper handling essential to preserve its chemical integrity and prevent exposure to laboratory personnel. While this specific compound may not have an extensive, dedicated safety profile in publicly available literature, its structural similarity to other pyrrolidine derivatives necessitates a cautious and informed approach to its handling. This guide, therefore, synthesizes data from suppliers and extrapolates best practices from the safety and handling guidelines for related chemical structures.

Physicochemical Properties and Hazard Identification

A foundational aspect of safe chemical handling is a comprehensive understanding of its physical and chemical properties. This data informs storage conditions, handling procedures, and appropriate emergency responses.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][2][3][4] |

| Molecular Weight | 216.28 g/mol | [1][2][3][4] |

| Boiling Point | 351.4 °C at 760 mmHg | [4] |

| Storage Temperature | 2-8°C, protected from light, dry, and sealed.[1][4][5] | Various Suppliers |

Hazard Identification:

Given its structural relation to pyrrolidine, which is classified as highly flammable and corrosive, a cautious approach is warranted.[6][7] Pyrrolidine itself is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[6] Therefore, it is prudent to handle this compound with the assumption that it may share some of these hazardous properties, albeit likely attenuated by the substituents.

Core Principles of Safe Handling: A Risk-Based Approach

A proactive, risk-based approach is the most effective strategy for ensuring safety when working with specialty chemicals like this compound. This involves a cycle of hazard identification, risk assessment, implementation of control measures, and regular review of procedures.

Sources

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate - CAS:663948-85-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate [myskinrecipes.com]

- 5. achmem.com [achmem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate for Pharmaceutical Research and Development

Abstract

This in-depth technical guide provides a comprehensive overview of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, a critical chiral building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the nuanced aspects of supplier selection, quality control, handling, and strategic application of this versatile intermediate. By synthesizing technical data with field-proven insights, this guide serves as an essential resource for ensuring the stereochemical integrity and success of complex synthetic campaigns.

Introduction: The Strategic Importance of a Chiral Pyrrolidine Scaffold

This compound, with CAS Number 143301-02-8 for its hydrochloride salt, is a highly functionalized pyrrolidine derivative.[1] Its rigid, chiral scaffold, decorated with strategically placed functional groups—a Boc-protected amine, a primary alcohol, and a secondary amine within the ring—makes it a valuable asset in the synthesis of complex, biologically active molecules. The defined stereochemistry at the C3 and C5 positions is paramount, directly influencing the pharmacological profile of the final active pharmaceutical ingredient (API). This guide will illuminate the critical considerations for sourcing and utilizing this key intermediate to ensure the integrity and success of pharmaceutical research and development programs.

Pyrrolidine rings are a common motif in a wide array of pharmaceuticals, including antiviral and anticancer agents, as well as compounds targeting the central nervous system.[2][3] The specific (3R, 5S) stereoconfiguration of this building block allows for precise spatial orientation of substituents, which is often crucial for potent and selective interaction with biological targets.

Navigating the Commercial Landscape: Selecting a High-Quality Supplier

The commercial availability of this compound from various suppliers necessitates a rigorous evaluation process to ensure the quality and consistency of this critical raw material. Sourcing a reliable supplier is the foundational step in any successful synthetic campaign. Key parameters for supplier evaluation extend beyond mere availability and price.

Critical Supplier Evaluation Criteria:

-

Purity and Enantiomeric Excess (e.e.): The absolute and relative stereochemistry of this chiral building block is its most critical attribute. Suppliers should provide a Certificate of Analysis (CoA) that specifies the purity, typically ≥97%, and more importantly, the enantiomeric excess.[2][4] A high e.e. is crucial to avoid the introduction of diastereomeric impurities in subsequent synthetic steps, which can be challenging and costly to remove.

-

Comprehensive Documentation: A reputable supplier will provide a complete documentation package, including a detailed CoA with analytical methods used for characterization (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Chiral HPLC), and a Safety Data Sheet (SDS).

-

Lot-to-Lot Consistency: Consistency in purity, impurity profile, and physical properties between different batches is vital for reproducible synthetic outcomes, especially in a regulated GMP environment.

-

Supply Chain Reliability and Scalability: For drug development programs, the supplier's ability to provide a consistent supply from research-scale quantities (grams) to potential commercial-scale quantities (kilograms) is a critical consideration.

Table 1: Comparison of Typical Specifications from Commercial Suppliers

| Parameter | Typical Specification | Importance |

| Chemical Name | This compound | Unambiguous identification |

| CAS Number | 1217636-72-0 (for HCl salt) | Unique chemical identifier |

| Molecular Formula | C₁₀H₂₀N₂O₃ | Verification of composition |

| Molecular Weight | 216.28 g/mol | Calculation of molar equivalents |

| Appearance | White to off-white solid/powder | Indication of general purity |

| Purity (by NMR/HPLC) | ≥97% | Ensures high content of the desired compound |